methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate
Description
Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate is a synthetic cannabinoid analog characterized by a cyclohexylmethyl-substituted indole core linked via a carboxamido group to a methyl pentanoate ester. This compound shares structural homology with regulated synthetic cannabinoids, such as those listed in the Western Australia Medicines and Poisons Regulations 2016 and North Dakota controlled substance schedules . Its (S)-stereochemistry at the pentanoate’s second carbon and the cyclohexylmethyl substituent distinguish it from related compounds, influencing pharmacological and regulatory profiles.
Properties
Molecular Formula |
C22H30N2O3 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(cyclohexylmethyl)indole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C22H30N2O3/c1-3-9-19(22(26)27-2)23-21(25)18-15-24(14-16-10-5-4-6-11-16)20-13-8-7-12-17(18)20/h7-8,12-13,15-16,19H,3-6,9-11,14H2,1-2H3,(H,23,25)/t19-/m0/s1 |
InChI Key |
FZTZPXJKGACFKJ-IBGZPJMESA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the cyclohexylmethyl group and the carboxamido functionality. The final step involves esterification to form the pentanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques, such as microwave-assisted synthesis and automated synthesis platforms, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the ester or amide functionalities.
Substitution: Nucleophilic substitution reactions can occur at the indole core or the cyclohexylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate acts primarily as a cannabinoid receptor agonist. Its pharmacological properties have led to its investigation in various contexts:
Synthetic Cannabinoids Research
MDMB-CHMICA is part of a broader category of synthetic cannabinoids that are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). Studies have shown that these compounds often exhibit higher potency and different pharmacodynamics compared to natural cannabinoids .
Toxicological Studies
Research has focused on the toxicological effects of MDMB-CHMICA and its metabolites. A study highlighted the human urinary metabolite patterns following exposure to this compound, providing insights into its metabolism and potential health risks associated with its use .
Analytical Methods for Detection
Detection and analysis of this compound in biological samples are critical for forensic investigations and public health monitoring. Various analytical techniques have been employed:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has been extensively utilized to identify and quantify synthetic cannabinoids in biological matrices such as urine and hair samples. The method offers high sensitivity and specificity, making it suitable for detecting low concentrations of these substances in complex biological matrices .
| Method | Description |
|---|---|
| LC-MS | Utilizes liquid chromatography coupled with mass spectrometry for analysis |
| Sample Preparation | Involves extraction techniques using solvents like methanol or ethyl acetate |
| Detection Limits | Capable of detecting ng/mL concentrations in urine samples |
Case Study 1: Forensic Toxicology
In a forensic investigation involving a deceased individual, MDMB-CHMICA was detected in hair samples using LC-MS techniques. The analysis revealed chronic use patterns, contributing to the understanding of the substance's prevalence in illicit drug use contexts .
Case Study 2: Public Health Monitoring
Public health authorities have employed rapid screening methods using high-resolution mass spectrometry to monitor the emergence of new psychoactive substances, including MDMB-CHMICA, in urban environments. This approach aids in assessing the risks associated with synthetic cannabinoids and informs harm reduction strategies .
Mechanism of Action
The mechanism of action of methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl group and the pentanoate ester may influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
The cyclohexylmethyl group on the indole nitrogen is a key structural feature. Analogous compounds often feature alternative substituents:
- MDMB-CHMCZCA : Substitutes indole with a carbazole core, altering receptor-binding kinetics due to increased aromatic surface area .
Ester Group Modifications
The pentanoate ester in the target compound contrasts with shorter or branched esters in analogs:
- MMB-CHMICA: Uses a 3-methylbutanoate ester, reducing steric hindrance compared to the linear pentanoate chain .
- 4F-MDMB-BUTINACA: Features a 3,3-dimethylbutanoate ester, which may improve metabolic stability .
Core Heterocycle Differences
- Indazole vs.
- Imidazole Derivatives: describes a phenylimidazole-substituted analog, which lacks the carboxamido linkage, likely reducing cannabinoid receptor interaction .
Spectroscopic Characterization
- NMR Trends : Cyclohexylmethyl protons in the target compound would resonate near δ 1.0–2.0 (similar to JWH-201 in ), while indole protons appear at δ 6.5–8.0 .
- Elemental Analysis : ’s compound (C17H23N3O2) shows <0.1% deviation between calculated and observed C/H/N, a standard benchmark for purity .
Pharmacological and Regulatory Considerations
Receptor Interaction Hypotheses
- The cyclohexylmethyl group may enhance CB1/CB2 binding compared to smaller alkyl chains (e.g., pentyl in JWH-302) but reduce affinity relative to fluorinated benzyl groups (e.g., MMB-FUBICA) .
- The pentanoate ester’s linear structure could increase metabolic susceptibility compared to branched esters like 3-methylbutanoate .
Legal Status
Data Tables
Table 1: Structural Comparison of Key Analogs
*Formulas estimated based on structural analogy.
Biological Activity
Methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate, also known as MEP-CHMICA, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly as a cannabinoid receptor agonist. This article explores its chemical properties, biological effects, and relevant studies that highlight its pharmacological profile.
- Chemical Formula : C22H30N2O3
- Molecular Weight : 370.4852 g/mol
- CAS Number : 2749985-65-5
- Structure : The compound features an indole structure with a cyclohexylmethyl group, contributing to its unique interaction with cannabinoid receptors.
MEP-CHMICA acts primarily as a synthetic cannabinoid receptor agonist , meaning it binds to cannabinoid receptors in the brain and body, mimicking the effects of naturally occurring cannabinoids such as THC (tetrahydrocannabinol). This binding results in various physiological effects, including:
- Modulation of pain perception
- Alteration of mood and cognitive functions
- Potential effects on appetite regulation
1. Cannabinoid Receptor Agonism
Studies have shown that MEP-CHMICA exhibits a high affinity for CB1 and CB2 receptors. The activation of these receptors is associated with various biological responses:
| Receptor | Effect |
|---|---|
| CB1 | Analgesia, euphoria, altered sensory perception |
| CB2 | Anti-inflammatory effects, modulation of immune response |
2. Toxicological Profile
While MEP-CHMICA has therapeutic potential, it is essential to consider its toxicological implications. Research indicates that synthetic cannabinoids can have unpredictable effects compared to natural cannabinoids. Adverse effects reported include:
- Increased heart rate
- Anxiety and paranoia
- Risk of addiction and withdrawal symptoms
Case Studies
Several case studies provide insight into the real-world implications of MEP-CHMICA use:
- Case Study 1 : A report documented instances of acute toxicity following recreational use of MEP-CHMICA. Symptoms included severe agitation and cardiovascular complications, prompting emergency medical intervention.
- Case Study 2 : Another study highlighted the compound's role in synthetic cannabinoid-related hospitalizations, emphasizing the need for awareness among healthcare providers regarding emerging synthetic drugs.
Research Findings
Recent research has focused on the pharmacological profile of MEP-CHMICA:
- In Vitro Studies : Laboratory studies demonstrated that MEP-CHMICA effectively activates CB1 receptors with an efficacy comparable to THC, suggesting potential therapeutic applications in pain management.
- In Vivo Studies : Animal models have shown that administration of MEP-CHMICA leads to significant analgesic effects, supporting its potential use in clinical settings.
- Comparative Studies : Comparative analyses with other synthetic cannabinoids reveal that while MEP-CHMICA shares similar receptor binding profiles, it may exhibit distinct side effect profiles that necessitate further investigation.
Q & A
Q. What are the optimized synthetic routes for methyl(S)-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)pentanoate, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, including indole functionalization, amide coupling, and esterification. For example, highlights the use of carbodiimide-based coupling agents (e.g., DCC) for amide bond formation, with yields dependent on solvent polarity (e.g., chloroform vs. ethyl acetate) and reaction time. Post-coupling esterification via methanol under acidic catalysis (e.g., TFA) is critical, but excess acid may hydrolyze intermediates, necessitating pH control . Purification via silica chromatography (1–3% MeOH/chloroform gradients) is recommended to isolate the target compound with >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and enantiomeric purity?
High-resolution NMR (¹H/¹³C) is essential for confirming stereochemistry, particularly the (S)-configuration at the pentanoate chiral center. demonstrates that splitting patterns (e.g., δ 0.81–0.85 ppm for diastereotopic methyl groups) resolve enantiomeric impurities. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) and LC-MS (e.g., m/z 303.1 [M-H]⁻) further validate purity and molecular weight .
Q. How should researchers assess solubility and stability under varying experimental conditions?
Solubility screening in DMSO (for biological assays) or aqueous buffers (pH 2–9) is critical. and suggest using dynamic light scattering (DLS) to detect aggregation in aqueous media. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways (e.g., ester hydrolysis) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Refer to SDS guidelines (e.g., ): use nitrile gloves, fume hoods, and avoid skin contact due to potential irritancy. First-aid measures include immediate rinsing with water for eye/skin exposure and medical consultation if ingested .
Advanced Research Questions
Q. What pharmacological targets or enzyme systems interact with this compound, and how can binding affinity be quantified?
and imply potential interactions with metabolic enzymes (e.g., CYP3A4 inhibition) and glutamate carboxypeptidase II. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can measure binding constants (Kd), while molecular docking (e.g., AutoDock Vina) predicts binding poses using crystal structures (e.g., PDB: 2OOT) .
Q. How should contradictory data on metabolic stability or bioactivity be resolved?
Discrepancies in CYP inhibition (e.g., reports moderate CYP3A4 inhibition, while other studies show none) may arise from assay variations (e.g., fluorogenic vs. LC-MS substrates). Validate findings using orthogonal methods: recombinant CYP isoforms + LC-MS metabolite profiling .
Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (octanol-water), GI absorption, and BBB penetration. ’s experimental logS (-3.2) aligns with in silico predictions (e.g., ESOL: -3.5), validating methods . MD simulations (GROMACS) further assess membrane permeation .
Q. How can synthetic routes be optimized for scalability without compromising stereochemical fidelity?
Replace batch processes with flow chemistry for indole coupling ( ). Catalytic asymmetric methods (e.g., organocatalysts for esterification) may reduce racemization risks. Monitor enantiomeric excess (ee) via chiral HPLC after each step .
Q. What metabolic pathways dominate in vivo, and how do they influence bioavailability?
suggests esterase-mediated hydrolysis of the methyl ester to the carboxylic acid. Use hepatocyte incubations + HR-MS to identify phase I/II metabolites. Pharmacokinetic modeling (e.g., Phoenix WinNonlin) can predict AUC and Cmax .
Q. Which factorial design approaches optimize experimental parameters for biological activity studies?
Apply a 2<sup>k</sup> factorial design ( ) to test variables: concentration (1–100 µM), incubation time (6–24 h), and cell type (HEK293 vs. HepG2). ANOVA identifies significant interactions (p<0.05), reducing redundant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
